molecular formula C11H22N2O3 B12938388 tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate

tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate

Cat. No.: B12938388
M. Wt: 230.30 g/mol
InChI Key: JXZNAZXFHKPBMP-VIFPVBQESA-N
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Description

tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is a compound that features a tert-butyl group, a morpholine ring, and a carbamate functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-2-(morpholin-2-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature and mixing .

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be removed under acidic conditions, releasing the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(2-(morpholin-2-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. The morpholine ring can participate in additional reactions, such as oxidation to form N-oxides, which are not possible with simpler carbamates .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[2-[(2S)-morpholin-2-yl]ethyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-12-6-7-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

JXZNAZXFHKPBMP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H]1CNCCO1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CNCCO1

Origin of Product

United States

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